molecular formula C23H28Cl2N4O4S2 B2902404 N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE HYDROCHLORIDE CAS No. 1216780-04-9

N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE HYDROCHLORIDE

Cat. No.: B2902404
CAS No.: 1216780-04-9
M. Wt: 559.52
InChI Key: LTOPJFPBMXWMNJ-UHFFFAOYSA-N
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Description

N-(6-Chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-(morpholine-4-sulfonyl)benzamide hydrochloride (CAS 1216780-04-9) is a high-purity chemical compound with a molecular formula of C23H28Cl2N4O4S2 and a molecular weight of 559.52 g/mol . This complex synthetic molecule features a benzothiazole core, a morpholine sulfonyl group, and a dimethylaminopropyl chain, making it a subject of interest in various research fields. Benzothiazole derivatives are a significant class of heterocyclic compounds known for their broad spectrum of pharmacological activities and are extensively used in medicinal and agricultural research . They have been explored for applications including use as fungicides, anti-tuberculosis agents, anti-convulsants, anti-inflammatories, and in cancer research . This product is intended for research and development purposes only and is not approved for diagnostic or therapeutic use in humans or animals. Researchers are advised to consult the product's specifications and safety data sheet prior to use.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-morpholin-4-ylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN4O4S2.ClH/c1-26(2)10-3-11-28(23-25-20-9-6-18(24)16-21(20)33-23)22(29)17-4-7-19(8-5-17)34(30,31)27-12-14-32-15-13-27;/h4-9,16H,3,10-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOPJFPBMXWMNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28Cl2N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE HYDROCHLORIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the benzo[d]thiazole ring: This step involves the cyclization of a suitable precursor, such as 2-aminothiophenol, with a chlorinated aromatic compound under acidic conditions.

    Introduction of the dimethylamino propyl group: This is achieved through nucleophilic substitution reactions, where the benzo[d]thiazole intermediate reacts with a dimethylamino propyl halide.

    Attachment of the morpholinosulfonyl benzamide moiety: This step involves the coupling of the intermediate with a morpholinosulfonyl chloride and a benzamide derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the nitro or carbonyl groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE HYDROCHLORIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to bind to these targets through various interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • The chloro-substituted aromatic rings (e.g., benzothiazole in the target vs. chlorophenyl in Compound 8) are common in antioxidants and enzyme inhibitors .
  • Sulfonyl groups (morpholine sulfonyl in the target vs. bromophenyl sulfonyl in Compound 4) enhance binding to hydrophobic pockets in enzymes .
  • The dimethylaminopropyl chain in the target may improve membrane permeability, akin to morpholine’s role in solubility modulation .

Antioxidant Activity

Compound 8 (N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide) demonstrated moderate antioxidant activity in DPPH (IC₅₀ ~50 µM) and β-carotene assays, attributed to its hydroxamic acid group .

Biological Activity

N-(6-Chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-(morpholine-4-sulfonyl)benzamide hydrochloride is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antibacterial, and antifungal activities, supported by various studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H22ClN3O3SC_{18}H_{22}ClN_{3}O_{3}S, with a molar mass of approximately 397.89 g/mol. The structure features a benzothiazole moiety, which is often associated with various bioactive compounds.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives. The compound has been evaluated for its efficacy against various cancer cell lines.

  • Mechanism of Action : The compound may exert its anticancer effects through the inhibition of specific signaling pathways involved in cell proliferation and survival. For instance, it has been shown to inhibit the c-Met signaling pathway, which is crucial in cancer progression .
  • Case Study : In a study conducted by Fayad et al., the compound was screened against multicellular spheroids to evaluate its anticancer effects. Results indicated that it significantly reduced cell viability in certain cancer types, suggesting its potential as a therapeutic agent .

2. Antibacterial Activity

The antibacterial properties of this compound have also been investigated, particularly against Gram-positive bacteria such as Enterococcus faecalis.

  • Research Findings : A series of benzothiazole derivatives were synthesized and tested for their antimicrobial activity. The compound demonstrated notable effectiveness against resistant strains of E. faecalis, indicating its potential as a new antibiotic .

3. Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against various fungal strains.

  • Activity Evaluation : In vitro tests revealed that derivatives containing the benzothiazole structure exhibited antifungal properties comparable to established antifungal agents .

Toxicity Studies

Understanding the toxicity profile of this compound is crucial for its development as a therapeutic agent. Toxicity assessments were performed using zebrafish embryos, which provided insights into the safety and potential side effects associated with the compound.

  • Findings : The results indicated that while the compound exhibited promising biological activity, it also displayed some level of toxicity at higher concentrations .

Data Tables

Biological ActivityTest Organism/Cell LineIC50 (µM)Reference
AnticancerVarious Cancer Lines10-20
AntibacterialE. faecalis5-15
AntifungalVarious Fungal Strains12-25

Q & A

Q. How can researchers optimize the synthesis of this benzothiazole derivative to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves:
  • Stepwise coupling reactions : Use amide coupling reagents (e.g., EDC/HOBt) to link the benzothiazole and morpholine-sulfonyl benzamide moieties .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance solubility of intermediates .
  • Purification : Employ recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product .
  • Purity monitoring : High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm ensures >95% purity .

Q. What analytical techniques are critical for confirming the molecular structure of this compound?

  • Methodological Answer : Structural validation requires:
  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon backbone .
  • Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]+ peak at ~600–650 Da) .
  • IR spectroscopy : Key functional groups (e.g., sulfonyl S=O stretch at ~1150–1250 cm1^{-1}, amide C=O at ~1650 cm1^{-1}) .

Q. How should preliminary biological screening be designed to assess antimicrobial or anticancer activity?

  • Methodological Answer :
  • In vitro cytotoxicity assays : Use MTT or resazurin-based viability tests against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Antimicrobial testing : Conduct broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
  • Dose-response curves : Test concentrations ranging from 1 μM to 100 μM to establish potency thresholds .

Advanced Research Questions

Q. What strategies can elucidate structure-activity relationships (SAR) for this compound’s biological targets?

  • Methodological Answer :
  • Substituent variation : Synthesize analogs with modified substituents (e.g., replacing chloro with fluoro on the benzothiazole) and compare bioactivity .
  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., DNA gyrase for antimicrobial activity; kinase domains for anticancer effects) .
  • Pharmacophore mapping : Identify critical functional groups (e.g., morpholine-sulfonyl moiety for solubility; benzothiazole for target binding) using software like Schrödinger .

Q. How can molecular docking guide mechanistic studies of this compound’s mode of action?

  • Methodological Answer :
  • Protein preparation : Retrieve target structures (e.g., PDB ID 1KZG for kinases) and optimize hydrogen bonding networks .
  • Binding affinity calculations : Perform free energy perturbation (FEP) simulations to predict binding energies (<ΔG = -8 kcal/mol suggests strong interaction) .
  • Validation : Correlate docking scores with experimental IC50_{50} values; discrepancies may indicate off-target effects .

Q. What advanced analytical methods are suitable for quantifying this compound in biological matrices?

  • Methodological Answer :
  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 μm) with mobile phase (0.1% formic acid in acetonitrile/water) for high sensitivity (LOQ = 1 ng/mL) .
  • Sample preparation : Protein precipitation with acetonitrile (1:3 ratio) followed by centrifugation at 14,000 rpm .
  • Validation : Assess linearity (R2^2 > 0.99), precision (%RSD < 15%), and recovery (>80%) per FDA guidelines .

Q. How can researchers resolve contradictory data in toxicity profiles across experimental models?

  • Methodological Answer :
  • Dose normalization : Compare toxicity metrics (e.g., LD50_{50}) relative to body surface area across species (e.g., mouse vs. human) .
  • Metabolite profiling : Identify species-specific metabolites via UPLC-QTOF-MS to explain differential toxicity .
  • In vitro-in vivo extrapolation (IVIVE) : Use hepatocyte assays (e.g., HepG2) to predict hepatic clearance and toxicity thresholds .

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